![molecular formula C19H18Cl2N4O2S2 B2502104 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 344270-95-7](/img/structure/B2502104.png)
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a triazole ring, two sulfanyl groups, and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the triazole ring and multiple functional groups. The dichlorobenzyl and nitrobenzyl groups are likely to contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the polar nitro group and the potentially polar sulfanyl groups suggest that it might have some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Review (2008–2011)
Triazole derivatives, including the specific compound , are explored for their diverse biological activities, which have led to the development of new drugs. The triazoles have been studied for their potential uses in treating inflammatory conditions, platelet aggregation, microbial infections, tuberculosis, cancer, and viral diseases. The synthesis and biological evaluation of triazole derivatives have been a focus of many companies and research groups, aiming to find new prototypes for emerging diseases and pathogens resistant to current treatments. The need for efficient, green chemistry approaches in synthesizing these compounds is also emphasized, reflecting the ongoing challenge of developing sustainable pharmaceuticals (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
The research into 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds demonstrate significant biological activities that make them promising candidates for further drug development and chemical modeling. The exploration of 1,2,4-triazoles and their derivatives in scientific research has identified new compounds with potential therapeutic applications, showcasing the importance of these heterocyclic compounds in medicinal chemistry (Ohloblina, 2022).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, dyes, and other fields. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties. This highlights the versatility of triazole derivatives in various sectors beyond pharmaceuticals, including biotechnology and energy (Nazarov et al., 2021).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
Studies on the reactivity of 1,2,4-triazole-3-thione derivatives reveal their potential in synthesizing compounds with antioxidant and antiradical activities. These derivatives, including the compound of interest, are compared to biogenic amino acids like cysteine for their free SH-group, indicating their utility in developing therapeutic agents with specific biochemical roles (Kaplaushenko, 2019).
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S2/c1-2-24-18(12-28-11-15-16(20)4-3-5-17(15)21)22-23-19(24)29-10-13-6-8-14(9-7-13)25(26)27/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOUNABRQFDGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CSCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
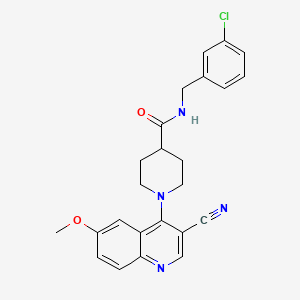
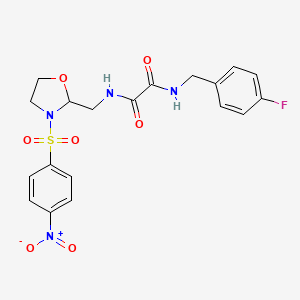
![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
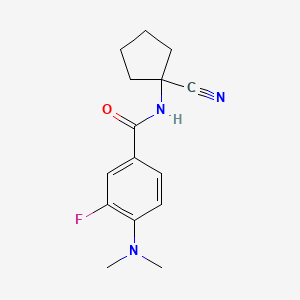
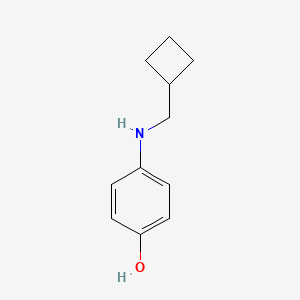
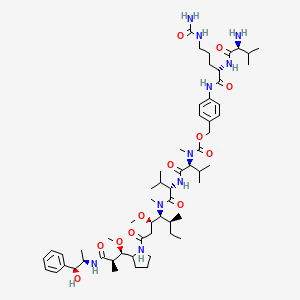
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)